molecular formula C21H25FN2O4S B2782917 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922057-18-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2782917
CAS No.: 922057-18-9
M. Wt: 420.5
InChI Key: JJQXBGNKSFLJDV-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a recognized and potent small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, making it a prominent therapeutic target for pain and neurogenic inflammation . This compound demonstrates high selectivity and potency in blocking the TRPA1 channel, thereby inhibiting the influx of calcium and sodium ions in response to activating stimuli. Its primary research value lies in its utility as a pharmacological tool for investigating the pathophysiological roles of TRPA1 in a wide range of pre-clinical models , including those for inflammatory pain, neuropathic pain, and airway hyperresponsiveness. By precisely inhibiting TRPA1-mediated signaling pathways, this antagonist enables researchers to dissect the complex mechanisms of sensory transduction and to validate the potential of TRPA1 as a target for novel analgesic and anti-inflammatory therapeutics.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h5-10,12,23H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQXBGNKSFLJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzoxazepine core, which is known for its diverse biological properties. The IUPAC name highlights its complex structure:

  • IUPAC Name : N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
  • Molecular Formula : C20H22F2N2O4S
  • Molecular Weight : 432.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as cholesterol biosynthesis and cell signaling.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • DNA/RNA Interaction : The compound may interact with genetic material, affecting gene expression and cellular function.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example:

  • Case Study 1 : A derivative showed potent inhibition of cancer cell lines with an IC50 value of 45 nM against breast cancer cells .

Antimicrobial Properties

Research has suggested that the oxazepine derivatives can exhibit antimicrobial activity:

  • Case Study 2 : A related compound demonstrated effectiveness against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorBreast Cancer Cells45 nM
AntimicrobialGram-positive Bacteria32 µg/mL
Enzyme InhibitionSqualene Synthase90 nM

Research Findings

Several studies have explored the pharmacological potential of this compound and its analogs:

  • Inhibition of Cholesterol Biosynthesis : The compound has been shown to inhibit squalene synthase activity in vitro with significant potency (IC50 = 90 nM), suggesting a role in cholesterol metabolism regulation .
  • Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mitochondrial pathways . This suggests potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide Benzo[b][1,4]oxazepine 419.4 Sulfonamide, 2-fluorophenyl, dimethyl, propyl Not Reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 589.1 Sulfonamide, chromene, fluorophenyl 175–178
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine 627.2 Benzamide, fluorophenyl, isopropyl Not Reported

Key Observations:

Core Structure Diversity: The target compound’s benzo[b][1,4]oxazepine core offers a unique balance of rigidity and flexibility compared to pyrazolo[3,4-d]pyrimidine or chromene-based analogs. This may influence binding kinetics to targets like kinases or GPCRs .

Substituent Effects :

  • The 2-fluorophenyl group in the target compound vs. 3-fluorophenyl in analogs may alter steric and electronic interactions at binding sites.
  • The isopropyl group in the 627.2 g/mol benzamide derivative increases hydrophobicity, whereas the propyl group in the target compound balances lipophilicity and solubility .

Sulfonamide vs. Benzamide: Sulfonamide groups (present in the target compound and the 589.1 g/mol analog) are strong hydrogen-bond acceptors/donors, favoring interactions with polar residues in enzymatic active sites. Benzamide derivatives (e.g., 627.2 g/mol compound) may exhibit reduced acidity but improved membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of aminophenol derivatives with ketones, followed by sulfonylation—a route distinct from the Suzuki coupling used for pyrazolo[3,4-d]pyrimidine analogs in .
  • Pharmacokinetic Predictions : The lower molecular weight (419.4 g/mol) of the target compound compared to analogs (589–627 g/mol) suggests improved bioavailability, aligning with Lipinski’s Rule of Five.
  • Biological Activity : While specific data for the target compound are unavailable, sulfonamide-bearing heterocycles in demonstrate kinase inhibition (e.g., JAK2, BTK) and anti-inflammatory activity. The benzo[b][1,4]oxazepine scaffold may similarly target serine/threonine kinases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with sulfonamide and fluorophenyl groups. Key steps include:

  • Core formation : Cyclization of precursor amines and carbonyl compounds under controlled pH and temperature.
  • Sulfonamide coupling : Use of methanesulfonyl chloride derivatives in inert atmospheres to prevent side reactions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction optimization (e.g., temperature, solvent selection) is critical to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positioning and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves 3D conformation of the benzoxazepine core .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates.
  • Cell viability assays (e.g., MTT): Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding modes to targets like SYK kinase or COX-2 using software (e.g., AutoDock).
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data.
  • Reaction path simulations : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states .

Q. What strategies address low yields during the final coupling step of the synthesis?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less coordinating alternatives (e.g., THF).
  • Temperature gradients : Use microwave-assisted synthesis to accelerate reaction kinetics .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Dose-response validation : Re-test compound in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid degradation.
  • Target selectivity profiling : Employ kinase panels or proteome-wide affinity capture to identify off-target effects .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cells.
  • Pharmacodynamic markers : Monitor downstream biomarkers (e.g., phosphorylated proteins) via Western blot.
  • Synergy studies : Combine with standard therapies (e.g., cisplatin) to identify additive or antagonistic effects .

Data Analysis and Interpretation

Q. How can researchers differentiate artifacts from true bioactivity in high-throughput screening?

  • Counter-screening : Test compound against unrelated targets (e.g., unrelated enzymes) to rule out pan-assay interference.
  • Aggregation testing : Add detergents (e.g., Tween-20) to assays to disrupt nonspecific aggregates.
  • Dose-curve linearity : Confirm linear response across serial dilutions to exclude false positives .

Q. What statistical approaches are suitable for optimizing reaction conditions in a resource-limited setting?

  • Factorial design of experiments (DoE) : Use Taguchi or Box-Behnken models to minimize experimental runs while varying parameters (e.g., temperature, catalyst loading).
  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .

Comparative Analysis

Q. How do structural modifications (e.g., substituent changes) impact bioactivity compared to analogs?

  • Alkyl vs. aryl substituents : Propyl groups (as in the target compound) may enhance lipophilicity and membrane permeability vs. allyl or benzyl analogs.
  • Electron-withdrawing groups : Fluorophenyl moieties improve metabolic stability over chlorophenyl derivatives.
  • Sulfonamide positioning : Meta-substitution on the benzoxazepine core maximizes target engagement vs. para-substituted analogs .

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